molecular formula C3H2NO2D5 B196603 Ethyl-d5 carbamate CAS No. 73962-07-9

Ethyl-d5 carbamate

Cat. No. B196603
CAS RN: 73962-07-9
M. Wt: 94.12 g/mol
InChI Key: JOYRKODLDBILNP-ZBJDZAJPSA-N
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Description

Ethyl-d5 carbamate (EDC) is an organic compound that has been used in laboratory experiments and scientific research for a variety of purposes. EDC is a derivative of ethyl carbamate and is composed of two carbon atoms, five hydrogen atoms, and an oxygen atom. EDC is a colorless, odorless, and water-soluble compound that is relatively stable and has a low toxicity profile. EDC is a versatile compound that has been used in a wide range of scientific research applications.

Scientific research applications

Analytical Method Development

  • Ethyl carbamate (EC) is extensively studied in food chemistry for its formation through the reaction between ethanol and cyanate or N-carbamyl compounds. Research has focused on developing analytical methods to determine EC in various food matrices, such as apple juice, milk, and beef. The use of d5-EC as an internal standard has been a key aspect of these methods, enhancing accuracy and reliability in measurements (Ryu, Choi, Kim, & Koh, 2016).

Extraction Techniques2. Optimizing procedures for analyzing EC by gas chromatography/mass spectrometry is another focus area. The inclusion of deuterated EC (d5-EC) as an internal standard in samples, followed by extraction with polystyrene crosslinked cartridges, has proven effective in minimizing solvent usage and reducing matrix interferences (Mirzoian & Mabud, 2006).

Tobacco Product Analysis3. The presence of EC in tobacco smoke and smokeless tobacco products has been investigated using advanced techniques like HPLC–APCI–MS/MS. Ethyl carbamate-d5 is utilized as an internal standard for accurate quantification in tobacco products, highlighting the method's efficacy in detecting trace levels of EC (Stepan, Pani, Pummer, Weber, Hofbauer, Pour, Mayer-Helm, & Werneth, 2015).

Alcoholic Beverage Analysis4. In alcoholic beverages, EC is a significant concern due to its potential toxicity. Research has focused on improving sample preparation for GC-MS-SIM analysis of EC in wine. Adjustments like using EC-d5 as an internal standard and employing different extraction solvents have been explored to enhance the accuracy and efficiency of EC determination in wine (Nóbrega, Pereira, Silva, Pereira, Medeiros, Telles, Albuquerque, Oliveira, & Lachenmeier, 2015).

Food and Environmental Toxicology5. Ethyl carbamate's role as a potential carcinogen in various foods and alcoholic beverages has been extensively reviewed. The use of d5-EC in analytical methods for food and beverage analysis highlights the compound's importance in food safety and environmental toxicology research (Gowd, Su, Karlovsky, & Chen, 2018).

Toxicity Mitigation Strategies6. Significant efforts have been made to develop methods for reducing the EC level in alcoholic beverages. Physical, chemical, enzymatic, and metabolic engineering technologies have been explored, with d5-EC often used in quantification and research methodologies (Zhao, Du, Zou, Fu, Zhou, & Chen, 2013).

properties

IUPAC Name

1,1,2,2,2-pentadeuterioethyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-2-6-3(4)5/h2H2,1H3,(H2,4,5)/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYRKODLDBILNP-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584040
Record name (~2~H_5_)Ethyl carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl-d5 carbamate

CAS RN

73962-07-9
Record name (~2~H_5_)Ethyl carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Urethane-d5 (ethyl-d5)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

We have now discovered a method for the preparation of benzoylureas such as those disclosed in U.S. Pat. No. 3,748,356 and Belgian Pat. No. 833,288, which comprises the reaction of a benzamide, a C1 -C7 alkyllithium, a phenyl chloroformate and an amine. In one embodiment of the reaction, the benzamide is treated with the alkyllithium and a phenyl chloroformate in an inert solvent at a temperature of from about -80° to about -40° C. to form an intermediate urethane, the intermediate urethane is treated with an amine in an inert solvent at about -80° to about -40° C., and the temperature is slowly raised to from about 50° to about 100° C. to obtain the desired benzoylurea. In a second embodiment of the reaction, the benzamide is treated with the alkyllithium in an inert solvent at a temperature from about -80° to about -40° C. and the lithium salt so obtained is then treated with a carbamate at a temperature of about -80° to about -40° C., and the mixture is allowed to warm to from about 20° to about 40° C. to obtain the desired benzoylurea. The carbamate is obtained by the reaction of an amine with a phenyl chloroformate.
[Compound]
Name
benzoylureas
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[Compound]
Name
C1 -C7 alkyllithium
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reactant
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[Compound]
Name
amine
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reactant
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[Compound]
Name
alkyllithium
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reactant
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Synthesis routes and methods II

Procedure details

A U.V. curable urethane composition is prepared by heating 104.4 grams (0.6 moles) of tolylene diisocyanate to 70° C. and, while maintaining this temperature adding dropwise over 2 hours a homogeneous solution, also heated to 70° C., consisting of 26.8 grams of trimethylolpropane, 79.0 grams of methyl methacrylate and 0.02 grams p-benzoquinone. At the end of the reaction period, the product is maintained at 70° C. for an additional 6 hours. There is, thereafter, added dropwise 57.2 grams of 2-hydroxyethyl methacrylate over a period of one-half hour, after which the reaction is continued for an additional 10 hours, followed by the addition of 43 grams methyl methacrylate, to obtain a methyl methacrylate solution of a light yellow, transparent photopolymerizable prepolymer containing approximately 1.8% by weight of isocyanate groups.
Quantity
104.4 g
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reactant
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26.8 g
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reactant
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79 g
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reactant
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0.02 g
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reactant
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57.2 g
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reactant
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Quantity
43 g
Type
reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

Via a powder metering device, 25 parts of 1,5-bis(ethoxycarbonylamino)naphthalene were fed at a rate of 450 liters per liter of reaction volume an hour into a tube reactor filled with zinc shavings and heated to 350° C. A pressure of 1 millibar to 3 millibars was maintained in the separating reactor. The escaping decomposition gases were fractionally condensed. In a first water-cooled vessel, 14 parts of 1,5-naphthalene diisocyanate (NDI) were obtained (80.5 theoretical percent relative to feed urethane). The melting point was 129° C. to 132° C.
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Synthesis routes and methods IV

Procedure details

0.29 gram of lithium hydroxide, 0.72 gram of acetic acid, 0.25 gram of sulfur, 0.25 gram of selenium metal, 10 milliliters of nitrobenzene, 15 milliliters of methanol and 15 milliliters of dioxane were charged into a 110 milliliter autoclave maintained under an initial carbon monoxide pressure of 2600 psig and at a temperature of 200° C. for 45 minutes. A nitrobenzene conversion of 98 per cent and a urethane product yield of 88.4 per cent were obtained as determined by gas chromatographic analysis.
Quantity
0.29 g
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reactant
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0.25 g
Type
reactant
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0.25 g
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reactant
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10 mL
Type
reactant
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15 mL
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reactant
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15 mL
Type
solvent
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Quantity
0.72 g
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

An autoclave was charged with a mixture of 246.7 parts of polycaprolactonediol (number average molecular weight 2000), 7.4 parts of 1,4-butanediol, 5.1 parts of trimethylolpropane, 17.9 parts of dimethylolpropionic acid, 123.0 parts of IPDI and 400 parts of acetone, followed by introducing nitrogen gas so as to be replaced, reacting at 80° C. for 7 hours to obtain an acetone solution of an isocyanate (NCO)-terminating urethane prepolymer having a NCO content of 1.67%, cooling the acetone solution at 30° C., adding 13.5 parts of triethylamine, adding 600 parts of water, distilling off the acetone at 50 to 60° C. under vacuum to obtain a 40.0% solid content water based urethane resin emulsion C-2.
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Name
246.7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl-d5 carbamate
Reactant of Route 2
Reactant of Route 2
Ethyl-d5 carbamate
Reactant of Route 3
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Ethyl-d5 carbamate
Reactant of Route 4
Reactant of Route 4
Ethyl-d5 carbamate
Reactant of Route 5
Reactant of Route 5
Ethyl-d5 carbamate
Reactant of Route 6
Ethyl-d5 carbamate

Citations

For This Compound
8
Citations
JM AURAND - 2017 - oiv.int
… : 70 eV - Source temperature: 230 C - Acquisition method: - Selected Ion Monitoring (SIM): m/z = 62, 74 for ethyl, propyl and butyl carbamates, and 64 for deuterated ethyl-d5 carbamate, …
Number of citations: 0 www.oiv.int
W Zhang, G Si, M Ye, S Feng, F Cheng, J Li, J Mei… - Food Analytical …, 2017 - Springer
… Samples were directly detected using ethyl-d5 carbamate (D5-EC) and diisoamyl phthalate (DIPP) as internal standards without any pretreatment. The detection limits were 0.56, 0.70, …
Number of citations: 14 link.springer.com
L Yao, K Maloley, C Broeckling, S Ensley… - Journal of agricultural …, 2020 - ACS Publications
… Louis, MO), and ethyl d5-carbamate (EC-d5) was purchased from C/D/N Isotopes (Quebec, Canada). Methyl tert-butyl ether (MTBE), acetonitrile, hexane, and water (Optima LC/MS …
Number of citations: 7 pubs.acs.org
L Yao, K Maloley, CD Broeckling, S Ensley, S Crain… - 2020 - chemrxiv.org
… Louis, MO), and ethyl d5-carbamate (EC-d5) from C/D/N Isotopes (Quebec, Canada). Chem Elut S (20 g sample, 60 cc tube) was purchased from Agilent (Santa Clara, CA). LC grade …
Number of citations: 4 chemrxiv.org
W Zhang, G Si, H Du, J Li, P Zhou, M Ye - Food Research International, 2020 - Elsevier
Tetramethylpyrazine (TTMP) is an important aroma compound in the sesame-flavored Chinese liquor, baijiu. Similar to other traditional spontaneously fermented foods, it is difficult to …
Number of citations: 24 www.sciencedirect.com
JA Gregersen - 2011 - search.proquest.com
Electron capture dissociation and electron transfer dissociation (electron-based methods, ExD, collectively) have gained much prominence in recent years due to their application in …
Number of citations: 0 search.proquest.com
C Hamlet, S Jayaratne, C Morrison - Food Standards Agency (UK), 2005 - researchgate.net
… Briefly, samples (5 g) were weighed into 50 mL centrifuge tubes, spiked with deuterium labelled ethyl carbamate internal standard (ethyl-d5 carbamate), homogenised in deionised …
Number of citations: 7 www.researchgate.net
尹艳艳, 黎露露, 杨军林, 冯小兵… - Journal of Food …, 2022 - search.ebscohost.com
… 鉴于此本研究以氘代氨基甲酸乙酯(ethyl-D5 carbamate, EC-D5)作为氨基甲酸乙酯的内标物, 采用同位素内标法结 合超高效液相色谱-高分辨质谱法对酒醅中EC 实现定量分 析, 以提高检测…
Number of citations: 0 search.ebscohost.com

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